molecular formula C13H17N3O2S B220529 3-(3-Fluorophenyl)-N-n-propylpiperidine CAS No. 119817-93-5

3-(3-Fluorophenyl)-N-n-propylpiperidine

Cat. No. B220529
CAS RN: 119817-93-5
M. Wt: 221.31 g/mol
InChI Key: ZEDMIQRQBPLMQU-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-N-n-propylpiperidine” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as amidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, if it contains a boronic ester group, it could undergo protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined using a variety of analytical techniques. These could include measures of its solubility, stability, melting point, boiling point, and others .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-(3-fluorophenyl)-1-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c1-2-8-16-9-4-6-13(11-16)12-5-3-7-14(15)10-12/h3,5,7,10,13H,2,4,6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDMIQRQBPLMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923128
Record name 3-(3-Fluorophenyl)-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-N-n-propylpiperidine

CAS RN

119817-93-5
Record name 3-(3-Fluorophenyl)-N-n-propylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Fluorophenyl)-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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